![molecular formula C14H11BrN6O3 B10900317 N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900317.png)

N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

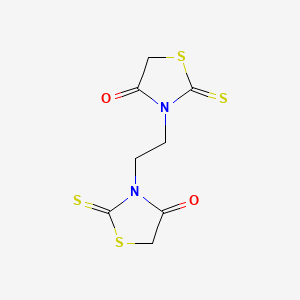

N-(4-Bromphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid ist eine synthetische organische Verbindung, die sich durch ihre komplexe Struktur auszeichnet, die eine Bromphenylgruppe, ein nitrosubstituiertes Pyrazol und eine Carboxamid-Funktionsgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Bromphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Pyrazol-Kerns: Der erste Schritt beinhaltet oft die Cyclisierung geeigneter Hydrazinderivate mit 1,3-Diketonen zur Bildung des Pyrazolrings.

Nitrierung: Der Pyrazolring wird dann mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um die Nitrogruppe einzuführen.

Bromierung der Phenylgruppe: Die Bromphenyl-Einheit kann durch elektrophile aromatische Substitution mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators eingeführt werden.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch Reaktion des Bromphenyl-Pyrazol-Zwischenprodukts mit einem geeigneten Amin unter dehydrierenden Bedingungen, oft unter Verwendung von Reagenzien wie Carbodiimiden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen sowie die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Nitrogruppe in der Verbindung kann unter katalytischen Hydrierungsbedingungen reduziert werden, um eine Aminogruppe zu bilden.

Substitution: Das Bromatom am Phenylring kann durch verschiedene Nukleophile (z. B. Amine, Thiole) unter palladiumkatalysierten Kreuzkupplungsreaktionen wie Suzuki- oder Buchwald-Hartwig-Kupplung substituiert werden.

Hydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu erhalten.

Häufige Reagenzien und Bedingungen

Katalytische Hydrierung: Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas für Reduktionsreaktionen.

Kreuzkupplungsreaktionen: Palladiumkatalysatoren (z. B. Pd(PPh3)4) mit geeigneten Liganden und Basen.

Hydrolyse: Starke Säuren (z. B. HCl) oder Basen (z. B. NaOH) für Hydrolysereaktionen.

Hauptprodukte

Reduktion: Umwandlung der Nitrogruppe in eine Aminogruppe.

Substitution: Bildung verschiedener substituierter Derivate abhängig vom verwendeten Nukleophil.

Hydrolyse: Produktion von Carbonsäuren und Aminen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre funktionellen Gruppen ermöglichen weitere Modifikationen, wodurch sie ein vielseitiges Zwischenprodukt in der organischen Synthese ist.

Biologie und Medizin

In der medizinischen Chemie kann N-(4-Bromphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid biologische Aktivität aufweisen und möglicherweise als Leitstruktur für die Entwicklung neuer Medikamente dienen. Seine Struktur legt nahe, dass es mit verschiedenen biologischen Zielstrukturen interagieren könnte, was es zu einem Kandidaten für das Screening in Medikamentenentwicklungsprogrammen macht.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden. Seine einzigartige Struktur kann diesen Materialien wünschenswerte Eigenschaften wie verbesserte Stabilität oder Reaktivität verleihen.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Bromphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid hängt von seiner spezifischen Anwendung ab. Im biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitro- und Bromphenylgruppen könnten die Bindung an bestimmte molekulare Zielstrukturen erleichtern, während der Pyrazolring mit aktiven Zentren oder Bindungstaschen interagieren könnte.

Wirkmechanismus

KUSC-5001 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound targets the catalytic beta subunit of mitochondrial FoF1-ATP synthase (ATP5B), leading to a reduction in the levels of hypoxia-inducible factor 1 messenger ribonucleic acid. This inhibition results in decreased expression of hypoxia-inducible factor 1 target genes, such as carbonic anhydrase 9 and vascular endothelial growth factor, thereby inhibiting tumor growth and progression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Chlorphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid

- N-(4-Fluorphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid

- N-(4-Methylphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid

Einzigartigkeit

Im Vergleich zu seinen Analogen ist N-(4-Bromphenyl)-1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-carboxamid aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und biologische Aktivität signifikant beeinflussen kann. Das Bromatom kann an Halogenbindungen teilnehmen, was möglicherweise die Bindungsaffinität der Verbindung zu biologischen Zielstrukturen erhöht. Außerdem kann das Bromatom ein vielseitiger Griff für die weitere Funktionalisierung durch verschiedene Substitutionsreaktionen sein.

Eigenschaften

Molekularformel |

C14H11BrN6O3 |

|---|---|

Molekulargewicht |

391.18 g/mol |

IUPAC-Name |

N-(4-bromophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H11BrN6O3/c15-10-1-3-11(4-2-10)17-14(22)13-5-6-19(18-13)9-20-8-12(7-16-20)21(23)24/h1-8H,9H2,(H,17,22) |

InChI-Schlüssel |

GTRNRPRCFZQDNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10900240.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B10900250.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10900260.png)

![ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate](/img/structure/B10900282.png)

![2-[(2-Ethylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900283.png)

![ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B10900291.png)

![2-(2-chlorophenyl)-N-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B10900295.png)

![N-(2-tert-butylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10900297.png)

![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B10900304.png)

![3-Nitro-6,12-dioxo-4b,6,7,8a,9,10,10a,10b,11,12-decahydro-9,11-methano-13-oxa-5,8-dithia-7-azabenzo[4,5]cycloocta[1,2,3-cd]-s-indacene-14-carboxylic acid](/img/structure/B10900319.png)

![N-(5-methyl-1,2-oxazol-3-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900321.png)

![2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(2-iodophenyl)-2-oxoacetamide](/img/structure/B10900339.png)